

A Theoretical Investigation of 5-Hexynyl Diethylborinate: A Computational Chemistry Whitepaper

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Compound of Interest

Compound Name: 5-Hexynyl diethylborinate

Cat. No.: B15370133

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Disclaimer: As of the latest literature review, specific theoretical studies exclusively focused on **5-Hexynyl diethylborinate** are not publicly available. This document serves as a comprehensive technical guide outlining the established theoretical and computational methodologies that would be employed for such a study, based on common practices in the field of computational organoboron chemistry. The presented data are illustrative and intended to serve as a realistic projection of expected results from such an investigation.

Introduction

Organoboron compounds are a cornerstone of modern synthetic chemistry, valued for their unique electronic properties and versatile reactivity.^{[1][2]} The C-B bond's low polarity and the electron-deficient nature of the boron atom govern their chemical behavior.^{[1][2]} **5-Hexynyl diethylborinate**, with its combination of a terminal alkyne and a diethylborinate moiety, presents an interesting subject for theoretical analysis. Understanding its structural, electronic, and reactive properties through computational methods can provide invaluable insights for its application in drug development and materials science. This guide details the theoretical framework and protocols for a comprehensive computational study of this molecule.

Core Concepts in Computational Organoboron Chemistry

Theoretical studies on organoboron compounds often leverage quantum mechanical approaches to elucidate their behavior.[3] Density Functional Theory (DFT) is a particularly powerful and widely used method for studying molecules of this class, offering a balance between computational cost and accuracy.[4][5][6][7][8] Key areas of investigation typically include:

- **Geometric Optimization:** Determining the most stable three-dimensional structure of the molecule.
- **Vibrational Analysis:** Calculating the vibrational frequencies to confirm the optimized structure as a true energy minimum and to predict its infrared (IR) and Raman spectra.
- **Electronic Structure Analysis:** Investigating the distribution of electrons within the molecule, including frontier molecular orbitals (HOMO and LUMO), to understand its reactivity.
- **Reaction Mechanism Exploration:** Modeling potential reaction pathways, such as additions to the alkyne or reactions at the boron center, to determine activation energies and transition states.

Detailed Methodologies: A Proposed Computational Protocol

The following outlines a robust computational protocol for the theoretical investigation of **5-Hexynyl diethylborinate**.

1. **Software and Hardware:** All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan. High-performance computing clusters are typically required for these types of calculations to be completed in a reasonable timeframe.
2. **Geometric Optimization and Vibrational Frequency Analysis:** The initial structure of **5-Hexynyl diethylborinate** would be built using a molecular editor and subjected to a full geometry optimization without any symmetry constraints. This would be performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set. The B3LYP functional is a popular hybrid functional that has been shown to provide reliable results for a wide range of organic molecules. The 6-311G(d,p) basis set is a triple-zeta basis set that

includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are important for accurately describing the electronic structure of molecules with multiple bonds and lone pairs.

Following the optimization, a vibrational frequency analysis would be performed at the same level of theory. The absence of imaginary frequencies would confirm that the optimized structure corresponds to a true local minimum on the potential energy surface. The calculated vibrational frequencies could also be used to simulate the infrared (IR) spectrum of the molecule.

3. Electronic Structure Calculations: Single-point energy calculations would be carried out on the optimized geometry to obtain detailed information about the electronic structure. This would include the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The electrostatic potential (ESP) would also be mapped onto the electron density surface to visualize regions of positive and negative charge, providing insights into potential sites for electrophilic and nucleophilic attack.

4. Reaction Pathway Modeling: To investigate the reactivity of **5-Hexynyl diethylborinate**, potential reaction pathways would be modeled. For example, the hydroboration of the alkyne moiety could be explored. This would involve locating the transition state structure for the reaction and calculating the activation energy. This is typically done using a transition state search algorithm, such as the Berny algorithm, followed by a frequency calculation to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

Illustrative Data Presentation

The following tables present hypothetical, yet realistic, quantitative data that would be expected from the computational protocol described above.

Table 1: Calculated Geometric Parameters for **5-Hexynyl Diethylborinate**

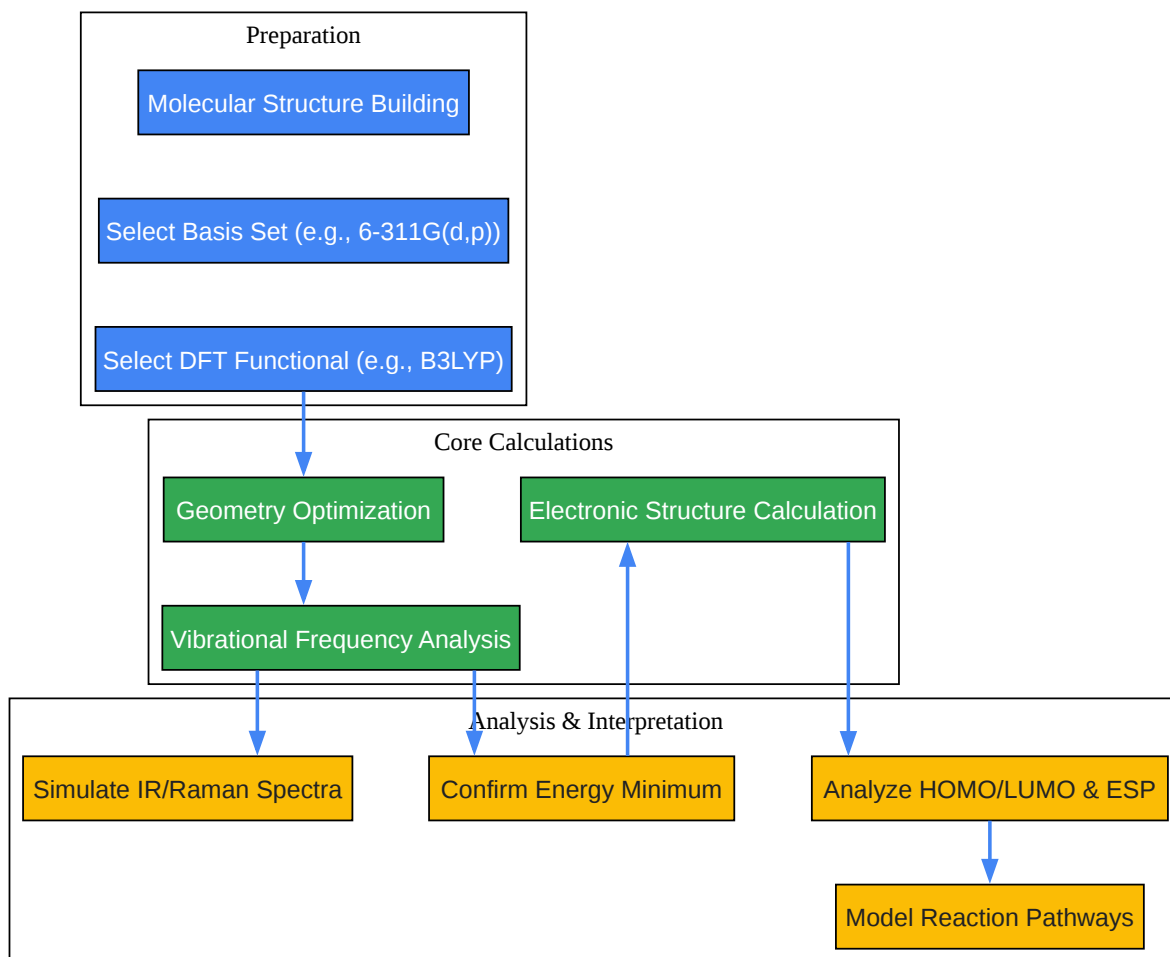
Parameter	Atom(s) Involved	Calculated Value
Bond Lengths (Å)		
C≡C	1.21	
C-B	1.57	
B-O	1.38	
O-C(ethyl)	1.44	
C-H (alkyne)	1.07	
Bond Angles (°) **		
C≡C-C	178.5	
C-B-O	121.0	
B-O-C(ethyl)	118.2	
Dihedral Angles (°) **		
C-C-B-O	179.8	

Table 2: Calculated Electronic Properties of **5-Hexynyl Diethylborinate**

Property	Calculated Value (Hartrees)	Calculated Value (eV)
Total Energy	-485.12345	-13200.8
HOMO Energy	-0.254	-6.91
LUMO Energy	-0.012	-0.33
HOMO-LUMO Gap	0.242	6.58

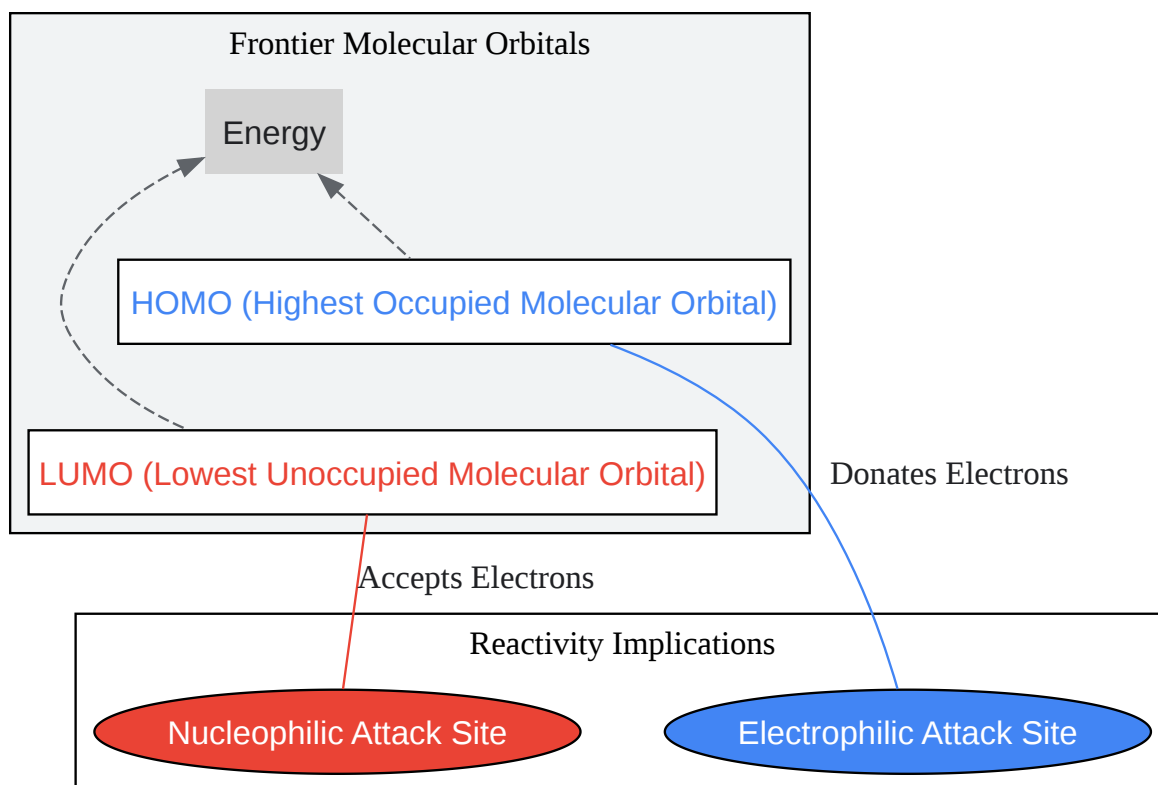
Visualizations of Theoretical Concepts

Diagrams are essential for visualizing complex theoretical concepts and workflows.



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Caption: A typical workflow for a DFT study of an organoboron compound.



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Caption: Relationship between Frontier Molecular Orbitals and reactivity.

Conclusion

While specific experimental or theoretical data on **5-Hexynyl diethylborinate** is not yet prevalent in the literature, the framework for its computational investigation is well-established. The methodologies outlined in this guide provide a clear pathway for researchers to elucidate the structural, electronic, and reactive properties of this and similar organoboron compounds. Such theoretical studies are indispensable for accelerating the discovery and development of new molecules with tailored functionalities for a wide range of applications.

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